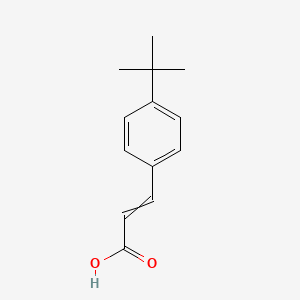

4-(Tert-butyl)cinnamic acid

Description

4-(Tert-butyl)cinnamic acid is a cinnamic acid derivative characterized by a tert-butyl substituent at the para position of the phenyl ring. This structural modification enhances its lipophilicity and steric bulk, which can influence its biological activity and pharmacokinetic properties. The compound is synthesized via condensation of substituted benzaldehyde derivatives (e.g., 4-tert-butylbenzaldehyde) with malonic acid, followed by functionalization steps to yield bioactive derivatives .

For example, diazepine-substituted derivatives of 4-(tert-butyl)cinnamic acid exhibit potent cytotoxicity against A549 lung cancer cells, with IC50 values as low as 7.3 µM, comparable to paclitaxel . Additionally, these derivatives inhibit matrix metalloproteinases (MMPs) -2 and -9, enzymes critical for cancer metastasis, by downregulating their mRNA and protein expression .

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

3-(4-tert-butylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15) |

InChI Key |

QFSPZKLJQZSLQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Tert-butyl)cinnamic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-t-butylbenzaldehyde with malonic acid in the presence of a base such as pyridine and piperidine. The reaction typically yields 4-(Tert-butyl)cinnamic acid with a high degree of purity .

Industrial Production Methods: While specific industrial production methods for 4-(Tert-butyl)cinnamic acid are not widely documented, the general approach involves large-scale Knoevenagel condensation reactions. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butyl)cinnamic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.

Substitution: The tert-butyl group can participate in electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed:

Oxidation: 4-t-Butylbenzoic acid.

Reduction: 4-t-Butylhydrocinnamic acid.

Substitution: Various substituted derivatives depending on the electrophilic reagent used

Scientific Research Applications

4-(Tert-butyl)cinnamic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)cinnamic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to donate electrons and terminate radical chain reactions. This antioxidant property makes it effective in neutralizing free radicals and preventing oxidative damage. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Anticancer Activity

4-(Tert-butyl)cinnamic acid derivatives demonstrate superior anticancer potency compared to other derivatives. For instance, compound 16 (a diazepine-substituted derivative) showed IC50 = 7.3 µM against A549 cells, outperforming 3,4-dihydroxycinnamic acid, which lacks direct anticancer data in the provided evidence . The tert-butyl group likely enhances cellular uptake and target binding via hydrophobic interactions.

Antacid and Proton Pump Inhibition

The dimethylamino group’s electron-donating properties may facilitate interaction with the proton pump .

Antimicrobial and Quorum Sensing Inhibition

4-Methoxy- and 4-(dimethylamino)cinnamic acids disrupt quorum sensing in C. The methoxy group’s moderate polarity may optimize receptor binding .

Antioxidant Effects

3,4-Dihydroxycinnamic acid (caffeic acid) excels in antioxidant activity due to its catechol moiety, which scavenges free radicals.

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., CF3) : Enhance antimicrobial activity by increasing membrane permeability .

- Hydrophobic Groups (e.g., tert-butyl) : Improve anticancer activity via enhanced lipid bilayer penetration .

- Polar Substituents (e.g., OH, OCH3) : Boost antioxidant and antacid effects but may reduce bioavailability .

Q & A

Q. What are the common synthetic routes for 4-(tert-butyl)cinnamic acid, and how can reaction conditions be optimized for yield and purity?

4-(Tert-butyl)cinnamic acid is typically synthesized via esterification or coupling reactions. A key approach involves reacting cinnamic acid derivatives with tert-butyl-containing reagents (e.g., tert-butyl bromides or tert-butyl esters). For example, tert-butyl esters can be introduced through nucleophilic substitution or coupling reactions under anhydrous conditions . Optimization includes:

- Catalyst selection : Use of coupling agents like HATU or DCC for amide/ester formation.

- Temperature control : Reactions often proceed at 0–25°C to minimize side products.

- Purification : Column chromatography or recrystallization to isolate the tert-butyl derivative.

Q. What spectroscopic techniques are essential for characterizing 4-(tert-butyl)cinnamic acid, and what key spectral signatures should researchers expect?

Critical techniques include:

- ¹H/¹³C NMR : The tert-butyl group exhibits a singlet at ~1.3 ppm (¹H) and a quartet near 29–34 ppm (¹³C). The α,β-unsaturated carbonyl system in cinnamic acid shows a doublet near 6.3–7.8 ppm (¹H) and a carbonyl signal at ~168 ppm (¹³C) .

- FTIR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C aromatic).

- Mass spectrometry : Molecular ion peaks matching the molecular weight (e.g., 218.28 g/mol for C₁₃H₁₆O₂).

Advanced Questions

Q. How does the tert-butyl substituent influence the binding affinity of cinnamic acid derivatives to viral proteases, as demonstrated in computational studies?

Molecular docking studies on DENV-2 NS2B/NS3 protease revealed that tert-butyl substituents enhance binding via:

- Hydrophobic interactions : The bulky tert-butyl group occupies hydrophobic pockets in the protease active site.

- Non-covalent stabilization : Reduced binding energy (FEB values as low as -8.2 kcal/mol) due to van der Waals forces and closer bond distances (<3.0 Å) .

| Compound | FEB (kcal/mol) | Key Interactions |

|---|---|---|

| 6b1 | -8.2 | Hydrophobic, H-bond |

| 6b2 | -8.5 | Non-covalent, π-π |

Q. What enzymatic pathways in plants can be leveraged for the biosynthesis of cinnamic acid derivatives, and how might the tert-butyl group be introduced?

Natural biosynthesis involves:

- Cinnamic acid 4-hydroxylase (C4H) : Converts cinnamic acid to p-coumaric acid in plants .

- 4CL enzymes : Activate cinnamic acid derivatives as CoA thioesters for further modification.

To introduce tert-butyl groups, synthetic biology approaches (e.g., engineered cytochrome P450 enzymes) or chemical post-modification (e.g., Friedel-Crafts alkylation) are required, as tert-butyl is absent in natural pathways.

Q. How do non-covalent interactions involving the tert-butyl group enhance the stability of ligand-protein complexes in antiviral applications?

The tert-butyl group improves complex stability through:

- Steric shielding : Protects the ligand from enzymatic degradation.

- Complementary surface interactions : Matches hydrophobic residues (e.g., Val154, Pro132) in viral proteases, reducing conformational flexibility .

- Entropic stabilization : Prevents water molecules from entering the binding pocket.

Q. Methodological Notes

- Synthetic challenges : Tert-butyl groups may sterically hinder reactions; use bulky base catalysts (e.g., DBU) to improve efficiency.

- Computational validation : Always cross-validate docking results with molecular dynamics simulations to assess binding stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.